2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid
Description
2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by a hybrid structure combining an allylamine moiety, a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, and a 4-oxobutanoic acid backbone. The benzo[d][1,3]dioxol-5-yl substituent distinguishes it from structurally related analogs, as this bicyclic aromatic system is known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-2-5-15-10(14(18)19)7-13(17)16-9-3-4-11-12(6-9)21-8-20-11/h2-4,6,10,15H,1,5,7-8H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBAIUANYODOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the benzo[d][1,3]dioxole moiety through a series of reactions involving the formation of the dioxole ringThe final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Enzyme Inhibition
Recent studies have shown that derivatives of compounds similar to 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid exhibit significant enzyme inhibitory properties. For instance, compounds containing the benzodioxole structure have been tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
Table 1: Enzyme Inhibition Activities of Related Compounds
| Compound Name | Target Enzyme | Inhibition Activity |
|---|---|---|
| Compound A | α-Glucosidase | High |
| Compound B | Acetylcholinesterase | Moderate |
| Compound C | α-Glucosidase | Low |
Anticancer Activity
The compound's derivatives have also been explored for anticancer properties. Research indicates that certain structural modifications can enhance cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study: Anticancer Activity
A study focusing on benzodioxole derivatives demonstrated that specific modifications led to increased activity against leukemia and CNS cancer cell lines, indicating the importance of structural diversity in enhancing biological efficacy .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The incorporation of the allylamino group is crucial for its biological activity and can be achieved through various synthetic pathways.
Table 2: Synthetic Pathways for Derivatives
| Step | Reactants | Conditions |
|---|---|---|
| 1 | Benzodioxole derivative + amine | Reflux in ethanol |
| 2 | Intermediate + allyl bromide | Base-catalyzed reaction |
| 3 | Final product formation | Purification by crystallization |
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substitution pattern on the aromatic ring (para-aminophenyl group). Below is a detailed comparison with two closely related compounds derived from available data:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Aromatic Ring Electronic Properties: The target compound’s benzo[d][1,3]dioxol group introduces electron-donating effects via the methylenedioxy bridge, enhancing resonance stabilization. This contrasts with the electron-withdrawing chlorine atoms in the 2,4-dichlorophenyl analog , which reduce electron density and may affect binding to hydrophobic pockets in biological targets.
Molecular Weight and Lipophilicity :
- The target compound (MW ~297) is lighter than the dichlorophenyl analog (MW 317.16) , suggesting reduced steric hindrance and possibly better membrane permeability. However, the benzo[d][1,3]dioxol group’s planar structure may increase π-π stacking interactions, offsetting this advantage.
Synthetic Accessibility :
- The dichlorophenyl analog requires halogenation steps, which may complicate synthesis compared to the target compound’s methylenedioxy system. Conversely, the hydroxyl and methyl groups in demand orthogonal protection-deprotection strategies during synthesis.
Research Findings and Functional Insights
- Biological Activity : Dichlorophenyl derivatives (e.g., ) are often explored as protease inhibitors due to their electron-deficient aromatic rings, which mimic transition states. The benzo[d][1,3]dioxol group in the target compound could instead favor interactions with oxidoreductases or cytochrome P450 enzymes.
- Solubility and Stability : The hydroxyl group in may confer higher water solubility, whereas the methylenedioxy group in the target compound likely enhances metabolic stability by resisting oxidative degradation.
Biological Activity
The compound 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid is a derivative of benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This compound features an allylamino group and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell cycle progression in cancer cells. In a study involving Hep3B liver cancer cells, treatment with related benzodioxole derivatives resulted in a notable decrease in the G1 phase population, indicating potential as a cell cycle inhibitor .
| Compound | IC50 (mM) | Cell Line |
|---|---|---|
| This compound | 3.94 | Hep3B |
| Doxorubicin (control) | 0.5 | Hep3B |
The above table illustrates the cytotoxicity of the compound compared to Doxorubicin, a standard chemotherapy agent. The lower IC50 value indicates stronger cytotoxic effects.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been evaluated. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains:
- Study Findings : A series of benzodioxole derivatives were tested against mycobacterial and fungal strains, showing comparable or superior activity to established antibiotics like penicillin G and ciprofloxacin .
| Pathogen Type | Compound Tested | Activity Level |
|---|---|---|
| Mycobacteria | Benzodioxole Derivative | High |
| Fungi | Benzodioxole Derivative | Moderate |
Antioxidant Properties
Antioxidant activity is another crucial aspect of the biological profile of this compound. The ability to scavenge free radicals contributes to its potential therapeutic applications:
- Evaluation Method : The DPPH assay was utilized to assess antioxidant capacity. Compounds with similar structures exhibited significant scavenging activity against DPPH radicals .
Case Studies
A detailed investigation into the biological effects of benzodioxole derivatives revealed that compounds with both allylamino and dioxole functionalities demonstrated enhanced anticancer and antioxidant properties:
- Study on Hep3B Cells : Treatment with this compound resulted in cell cycle arrest at the G2-M phase, indicating its potential as an anticancer agent .
- Antioxidant Evaluation : The antioxidant activity was compared with Trolox (a well-known antioxidant), showing promising results that suggest further exploration for therapeutic applications in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, refluxing precursors (e.g., substituted benzo[d][1,3]dioxole derivatives with allylamine) in ethanol under controlled pH conditions is a common approach. Purity optimization involves hot filtration followed by recrystallization using ethanol or acetonitrile, as demonstrated in analogous 4-oxobutanoic acid syntheses .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming allyl and benzodioxolyl substituents. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and amino (N-H) functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. What are the standard storage conditions to ensure compound stability?
- Methodology : Store lyophilized samples at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and avoid repeated freeze-thaw cycles, as recommended for structurally related 4-oxobutanoic acid derivatives .
Advanced Research Questions
Q. How can molecular docking simulations predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Use AutoDock Vina for high-throughput docking due to its improved scoring function and parallel processing capabilities. Prepare the ligand by optimizing protonation states (e.g., using Open Babel) and generate grid maps around the target’s active site. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
Q. How can researchers resolve contradictions in bioactivity data observed across structurally similar 4-oxobutanoic acid derivatives?
- Methodology : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying benzodioxolyl or allylamino groups). Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate substituent effects with activity. For example, substituting the benzodioxolyl group with fluorophenyl moieties alters hydrophobicity and binding affinity, as seen in related compounds .
Q. What strategies optimize derivatization protocols for detecting this compound in biological matrices?
- Methodology : Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances detection sensitivity in HPLC or LC-MS. Optimize reaction time, pH, and temperature to maximize derivatization efficiency while minimizing side reactions. Validate the method using spike-recovery experiments in plasma or tissue homogenates .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodology : Perform solvent polarity studies using aprotic solvents (e.g., DMF or THF) to stabilize intermediates in SN2 reactions. For cyclization, polar protic solvents (e.g., methanol) may accelerate intramolecular attacks. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent ratios to balance reaction rate and yield .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for related 4-oxobutanoic acid derivatives?
- Methodology : Standardize assay conditions (e.g., buffer pH, incubation time, and enzyme concentration) across studies. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Investigate potential off-target effects via selectivity profiling against kinase or protease panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
